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Compound of Interest

Compound Name: 3-Fluoroquinolin-5-amine

Cat. No.: B132237 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known physical and

chemical properties of 3-Fluoroquinolin-5-amine (CAS No: 155014-05-4). As a fluorinated

quinoline derivative, this compound is a valuable building block in medicinal chemistry and

materials science. This guide consolidates available data, presents standardized experimental

protocols for property determination, and includes workflow visualizations to aid in laboratory

applications. Due to a lack of specific experimentally determined data in publicly available

literature for properties such as melting point, boiling point, and solubility, this guide provides

generalized, industry-standard protocols for their determination.

Compound Identification and Structure
3-Fluoroquinolin-5-amine is a heterocyclic aromatic amine. The structure consists of a

quinoline core, which is a fused benzene and pyridine ring system, substituted with a fluorine

atom at the 3-position and an amine group at the 5-position.
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Identifier Value

IUPAC Name 3-fluoroquinolin-5-amine[1]

CAS Number 155014-05-4[1]

Molecular Formula C₉H₇FN₂[1][2]

SMILES C1=CC(=C2C=C(C=NC2=C1)F)N[1]

InChIKey QXOIWROBEFMORO-UHFFFAOYSA-N[1]

Physical and Chemical Properties
The following table summarizes the available quantitative physical and chemical data for 3-
Fluoroquinolin-5-amine. It is important to note that many physical properties are

computationally derived and experimental data is limited in the cited literature.
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Property Value Source / Comment

Molecular Weight 162.16 g/mol Computed by PubChem[1]

Exact Mass 162.05932639 Da Computed by PubChem[1]

Physical State Solid

Inferred from similar

compounds like 8-

Fluoroquinolin-5-amine

Melting Point Not available in cited literature -

Boiling Point Not available in cited literature -

Water Solubility Not available in cited literature

Expected to be low but pH-

dependent due to the basic

amine group[3]

pKa (of conjugate acid) Not available in cited literature

As a weak base, the pKa of

the conjugate acid is expected

to be lower than aliphatic

amines due to the aromatic

system[4]

XLogP3 1.3 Computed by XLogP3[1]

Hydrogen Bond Donor Count 1 Computed by Cactvs[1]

Hydrogen Bond Acceptor

Count
2 Computed by Cactvs[1]

Topological Polar Surface Area 38.9 Å² Computed by Cactvs[1]

Discussion of Physical Properties
Melting and Boiling Points: Experimental values for the melting and boiling points of 3-
Fluoroquinolin-5-amine are not readily available in the surveyed literature. For amines, boiling

points are influenced by molecular weight and the capacity for hydrogen bonding.[5][6] As a

primary amine, 3-Fluoroquinolin-5-amine can engage in intermolecular hydrogen bonding,

which would suggest a higher boiling point than non-polar compounds of similar molecular

weight.[6]
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Solubility: Specific solubility data for 3-Fluoroquinolin-5-amine has not been found. However,

the solubility of quinoline derivatives is known to be dependent on factors like pH and the

presence of co-solvents.[3][7] The quinoline core is hydrophobic, but the basic amine group

can be protonated at acidic pH to form a more soluble salt.[7] Therefore, its aqueous solubility

is expected to increase significantly in acidic conditions. It is expected to be soluble in various

organic solvents.[8]

Basicity (pKa): The basicity of an amine is typically expressed as the pKa of its conjugate acid

(pKaH).[9] While no experimental pKa value for 3-Fluoroquinolin-5-amine is available, the

basicity is influenced by the electron-withdrawing effects of the aromatic quinoline system and

the fluorine atom. Aniline, for comparison, has a pKaH of 4.6, which is significantly lower than

aliphatic amines (~10-11) due to the delocalization of the nitrogen lone pair into the aromatic

ring.[4] The nitrogen in the quinoline ring also has a basic character (pKaH of quinoline is

~4.85).[8]

Experimental Protocols
As specific experimental data for 3-Fluoroquinolin-5-amine is sparse, the following sections

detail standardized laboratory protocols for determining key physical properties.

This protocol describes the standard method for determining the melting point range of a solid

organic compound using a digital melting point apparatus.[10][11]

Materials:

3-Fluoroquinolin-5-amine sample (dry and finely powdered)

Capillary tubes (sealed at one end)

Digital melting point apparatus (e.g., Mel-Temp)

Mortar and pestle

Procedure:

Sample Preparation: Place a small amount of the dry compound on a clean surface. If the

crystals are large, gently pulverize them to a fine powder using a mortar and pestle.[11]
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Loading the Capillary: Jab the open end of a capillary tube into the powder pile. Invert the

tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the

capillary tube, sealed-end down, through a long glass tube onto the benchtop to tightly pack

the sample.[11] Repeat until the packed sample height is 2-3 mm.

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point

apparatus.

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid

heating run (10-20 °C/min) to find a rough melting range. Allow the apparatus to cool

significantly before the next step.[10][11]

Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the

approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute.[11]

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and

the temperature at which the last crystal melts completely (T2). The melting point is reported

as the range T1-T2.

This protocol outlines the equilibrium solubility determination by the shake-flask method, a gold

standard for measuring solubility.[12]

Materials:

3-Fluoroquinolin-5-amine

Chosen solvent (e.g., water, phosphate-buffered saline, ethanol)

Glass vials with screw caps

Thermostatic shaker

Centrifuge

Syringe filters (e.g., 0.45 µm)

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
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Procedure:

Preparation of Saturated Solution: Add an excess amount of solid 3-Fluoroquinolin-5-
amine to a vial containing a known volume of the solvent. The excess solid ensures that

equilibrium with a saturated solution is achieved.[12]

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant

temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours)

for the solution to reach equilibrium.[7][12]

Phase Separation: After equilibration, remove the vials and centrifuge them at high speed to

pellet the undissolved solid.[12]

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid

particulates are transferred, filter the aliquot through a syringe filter.[7][12]

Quantification: Accurately dilute the filtered sample with a suitable solvent. Determine the

concentration of the dissolved compound using a pre-validated analytical method, such as

HPLC or UV-Vis spectrophotometry, against a calibration curve.[7][12]

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution

factor. Express the result in units such as mg/mL or mol/L.[12]

Visualizations of Experimental Workflows and
Synthesis
The following diagrams, generated using Graphviz (DOT language), illustrate common

experimental and synthetic workflows relevant to 3-Fluoroquinolin-5-amine.
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Start: Dry Compound

Pulverize Sample

Load 2-3 mm into Capillary Tube

Pack Sample Tightly

Insert into Apparatus

Rapid Heat (10-20°C/min)
to find approximate MP

Cool Apparatus

Slow Heat (1-2°C/min)
near approximate MP

Record T1 (First Drop)
and T2 (Fully Liquid)

End: Report MP Range (T1-T2)
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Start: Excess Solid & Solvent

Create Slurry in Vial

Agitate in Shaker (24-48h)
at Constant Temperature

Centrifuge to Pellet Solid

Withdraw Supernatant

Filter through Syringe Filter

Dilute and Quantify
(e.g., HPLC, UV-Vis)

Calculate Solubility (mg/mL)

End: Report Solubility
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Reactants Conditions

Aniline
(or derivative)

Michael Addition

Glycerol

Dehydration of Glycerol

 H₂SO₄

H₂SO₄ (catalyst) Oxidizing Agent
(e.g., Nitrobenzene)

Acrolein Intermediate

Aniline-Acrolein Adduct

Acid-Catalyzed Cyclization
& Dehydration

 H⁺

1,2-Dihydroquinoline

Oxidation

 Oxidant

Quinoline Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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